molecular formula C23H23BrN2O2 B12476046 [4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl](naphthalen-1-yl)methanone

Cat. No.: B12476046
M. Wt: 439.3 g/mol
InChI Key: YFALUSITGNGNAA-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a brominated methoxybenzyl group with a piperazine ring and a naphthalenyl methanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor This precursor is then reacted with piperazine under controlled conditions to form the intermediate compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the desired functional group.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, 4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone is investigated for its therapeutic potential. Studies have explored its efficacy in treating various conditions, including neurological disorders and cancers. Its unique chemical properties may offer advantages over existing treatments.

Industry

The compound’s applications extend to industrial processes, where it is used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing high-performance products.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets within biological systems. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular function, ultimately resulting in the desired therapeutic effects. The precise pathways and molecular targets involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-methoxybenzyl)piperazin-1-ylmethanone
  • 4-(5-Fluoro-2-methoxybenzyl)piperazin-1-ylmethanone
  • 4-(5-Iodo-2-methoxybenzyl)piperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(5-Bromo-2-methoxybenzyl)piperazin-1-ylmethanone exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3 g/mol

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H23BrN2O2/c1-28-22-10-9-19(24)15-18(22)16-25-11-13-26(14-12-25)23(27)21-8-4-6-17-5-2-3-7-20(17)21/h2-10,15H,11-14,16H2,1H3

InChI Key

YFALUSITGNGNAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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